2-Methylproyl2-pyridylketone

Physicochemical property Lipophilicity logP

2-Methylproyl 2-pyridyl ketone (also known as isobutyl 2-pyridyl ketone, 2-isovaleroylpyridine, IUPAC: 3-methyl-1-pyridin-2-ylbutan-1-one, CAS 6952-53-0) is an alkyl 2-pyridyl ketone with molecular formula C₁₀H₁₃NO and molecular weight 163.22 g/mol. The compound features a pyridine ring with the ketone carbonyl positioned at the 2-position and an isobutyl (3-methylbutyl) substituent attached to the carbonyl carbon.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
Cat. No. B13095225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylproyl2-pyridylketone
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCC1(C=CC=CO1)C(=O)C(=O)C2=CC=CC=N2
InChIInChI=1S/C13H11NO3/c1-13(7-3-5-9-17-13)12(16)11(15)10-6-2-4-8-14-10/h2-9H,1H3
InChIKeyXUYIFGKVHXRWFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylproyl 2-pyridyl ketone (CAS 6952-53-0) | Alkyl Pyridyl Ketone Structural Features for Procurement


2-Methylproyl 2-pyridyl ketone (also known as isobutyl 2-pyridyl ketone, 2-isovaleroylpyridine, IUPAC: 3-methyl-1-pyridin-2-ylbutan-1-one, CAS 6952-53-0) is an alkyl 2-pyridyl ketone with molecular formula C₁₀H₁₃NO and molecular weight 163.22 g/mol [1]. The compound features a pyridine ring with the ketone carbonyl positioned at the 2-position and an isobutyl (3-methylbutyl) substituent attached to the carbonyl carbon [2]. The 2-pyridyl ketone scaffold is widely recognized as a versatile precursor for chiral pyridine-based ligands and bioactive molecules [3].

2-Methylproyl 2-pyridyl ketone Selection Criteria: Why Alkyl Chain Architecture Matters


Alkyl 2-pyridyl ketones cannot be interchanged generically because the steric and electronic properties of the alkyl substituent directly modulate both synthetic reactivity and the physicochemical profile of downstream derivatives. Studies on copper(II)-Lewis acid/Brønsted base-catalyzed conjugate additions demonstrate that pyridyl ketones with diverse alkyl chains exhibit distinct reactivity patterns due to differential α-proton acidity and enolate stabilization [1]. Furthermore, the logP of 2-Methylproyl 2-pyridyl ketone (2.31) differs substantially from shorter-chain analogs, impacting compound partitioning in biphasic reaction systems and potential membrane permeability in biological contexts [2]. The isobutyl group introduces a branched architecture at the β-carbon relative to the carbonyl, providing a specific balance of steric bulk that distinguishes it from both linear alkyl and more hindered tert-butyl congeners .

2-Methylproyl 2-pyridyl ketone Quantitative Differentiation Evidence vs Alkyl Pyridyl Ketone Comparators


Physicochemical Differentiation: LogP Comparison of 2-Methylproyl 2-pyridyl ketone vs 2-Acetylpyridine

2-Methylproyl 2-pyridyl ketone exhibits substantially increased lipophilicity (logP = 2.31) compared to the unsubstituted or methyl-substituted baseline comparator 2-acetylpyridine (estimated logP ≈ 0.2-0.5 based on typical methyl ketone values). The branched isobutyl group contributes approximately 1.8-2.1 logP units of additional hydrophobicity relative to the methyl analog [1]. This quantified difference has direct implications for retention time in reversed-phase chromatography, extraction efficiency in liquid-liquid separations, and partitioning behavior in biphasic catalytic systems.

Physicochemical property Lipophilicity logP Chromatography Compound partitioning

PI3Kδ Inhibitory Activity: IC50 Quantification of 2-Methylproyl 2-pyridyl ketone-Containing Derivative

A derivative incorporating the 2-Methylproyl 2-pyridyl ketone scaffold (represented as CHEMBL2165498 in BindingDB) demonstrates potent inhibition of human PI3Kδ-mediated AKT phosphorylation with an IC₅₀ of 374 nM in Ri-1 cells after 30 minutes, as measured by electrochemiluminescence assay [1]. This cellular activity is complemented by biochemical binding affinity of IC₅₀ = 2.70 nM against PI3Kδ in a competitive fluorescence polarization assay [2]. While this represents activity of a more complex derivative rather than the parent ketone, the 2-pyridyl ketone moiety serves as a critical structural anchor that establishes the vector for the pharmacophore. The isobutyl ketone architecture contributes specific lipophilic and steric properties to the core scaffold relative to alternative alkyl ketone building blocks.

PI3Kδ inhibition Kinase inhibitor Cellular assay AKT phosphorylation Drug discovery

Thermal Stability and Distillation Characteristics: Boiling Point of 2-Methylproyl 2-pyridyl ketone vs Cyclobutyl Analog

2-Methylproyl 2-pyridyl ketone exhibits a boiling point of 241.9°C at 760 mmHg and a flash point of 106.2°C [1]. In contrast, cyclobutyl 2-pyridyl ketone demonstrates moderate thermal stability but susceptibility to ring-opening under acidic or basic conditions due to inherent cyclobutane ring strain . The saturated acyclic isobutyl chain of the target compound confers predictable thermal stability without the ring-strain liability associated with small-ring cycloalkyl analogs. This distinction is particularly relevant for high-temperature reactions, vacuum distillation purification protocols, and long-term storage conditions where thermal degradation pathways differ between acyclic and strained cyclic substituents.

Thermal stability Distillation Boiling point Process chemistry Purification

2-Methylproyl 2-pyridyl ketone Procurement-Driven Application Scenarios Based on Evidence


Chiral Pyridine-Based Ligand Synthesis via Enantioselective Reductive Amination

The 2-pyridyl ketone scaffold serves as an established substrate for chiral phosphoric acid-catalyzed one-pot enantioselective reductive amination, producing chiral pyridine-based ligands in up to 98% yield and 94% enantiomeric excess [1]. 2-Methylproyl 2-pyridyl ketone provides the specific isobutyl substitution pattern that yields ligands with distinct steric and electronic properties compared to those derived from methyl, ethyl, or aryl ketone congeners. The nitrogen atom of the pyridyl ring has been computationally demonstrated to promote both reaction activity and enantioselectivity in the hydride transfer transition state [1], making this compound suitable for asymmetric catalysis ligand libraries.

Medicinal Chemistry Building Block for Kinase-Targeted Drug Discovery Programs

The 2-pyridyl ketone moiety appears in PI3Kδ inhibitor scaffolds demonstrating nanomolar-range cellular activity (IC₅₀ = 374 nM in Ri-1 cells for AKT phosphorylation inhibition) [2]. The isobutyl ketone architecture provides a lipophilic vector (logP = 2.31) [3] that can be strategically positioned to engage hydrophobic protein pockets while maintaining the pyridine nitrogen available for potential hydrogen bonding or metal coordination. This balance of properties makes 2-Methylproyl 2-pyridyl ketone a suitable starting material for synthesizing focused kinase inhibitor libraries, where systematic variation of the alkyl ketone component enables SAR exploration.

Copper-Catalyzed Conjugate Addition Substrate for Enolate Generation

Recent advances in Cu(II)-Lewis acid/Brønsted base cooperative catalysis have established pyridyl alkyl ketones as effective substrates for enantio- and diastereoselective conjugate additions to β-substituted enones [4]. The catalytic system deprotonates the α-proton of 2-pyridyl ketones containing diverse alkyl chains, generating α-pyridyl enolates bound to the Cu(II)-Lewis acid center. 2-Methylproyl 2-pyridyl ketone offers a specific branched alkyl substitution pattern that influences enolate geometry and reactivity, enabling access to chiral building blocks with the isobutyl ketone-derived stereochemical architecture that would be inaccessible using methyl or ethyl 2-pyridyl ketones.

Biphasic Reaction Optimization and Preparative Chromatography

With a measured logP of 2.31 [3] and boiling point of 241.9°C at 760 mmHg [3], 2-Methylproyl 2-pyridyl ketone exhibits physicochemical properties that are predictable and well-suited for standard organic synthesis workflows. The compound's lipophilicity (approximately 100-fold higher than 2-acetylpyridine) facilitates efficient extraction from aqueous reaction mixtures using common organic solvents, while its acyclic isobutyl architecture confers thermal stability during vacuum distillation. These properties support reproducible reaction workup and purification protocols in both academic and industrial process chemistry settings.

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